N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride
Description
N-(6-Chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride is a benzothiazole-derived compound featuring a 6-chloro-substituted benzo[d]thiazole core, a 4-cyano benzamide moiety, and a morpholinoethyl side chain. Benzothiazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The hydrochloride salt form of this compound likely enhances its solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S.ClH/c22-17-5-6-18-19(13-17)29-21(24-18)26(8-7-25-9-11-28-12-10-25)20(27)16-3-1-15(14-23)2-4-16;/h1-6,13H,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBMSVBGIGQQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride are the cyclo-oxygenase enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to detail its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis involves several steps, typically beginning with the preparation of the benzothiazole moiety through reactions involving 6-chloro-2-aminobenzothiazole and various aldehydes or isocyanates. The final product is obtained through the coupling of these intermediates with morpholinoethyl derivatives.
Key Steps in Synthesis
- Preparation of Benzothiazole : Starting from 2-iodoaniline and methylisothiocyanate.
- Formation of Intermediate : Reaction with 4-cyanobenzoyl chloride to introduce the cyano group.
- Final Coupling : Reaction with morpholinoethylamine to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . These compounds have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and others.
Table 1: Anticancer Activity Against Various Cell Lines
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes related to cancer cell metabolism and proliferation. The compound may interact with mitochondrial pathways, leading to apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, compounds containing benzothiazole moieties have demonstrated antimicrobial activity. Research indicates that they can inhibit both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 |
Neuroprotective Effects
Some studies suggest that benzothiazole derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. The inhibition of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is one proposed mechanism, which could mitigate mitochondrial dysfunction associated with neurodegeneration .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The findings revealed significant inhibitory effects on both bacterial strains tested, supporting its use as a lead compound for developing new antibiotics .
Scientific Research Applications
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly in inhibiting cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and K-562 (chronic myeloid leukemia). Studies have shown that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against these cell lines. The presence of electron-withdrawing groups, such as cyano and chloro, enhances the biological activity by increasing the lipophilicity and stability of the compound in biological systems .
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition at certain concentrations. For instance, derivatives with similar structures have shown minimal inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria .
Synthesis Methodologies
Synthetic Approaches
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multi-step reactions. The process often starts with the formation of benzothiazole derivatives followed by functionalization through nucleophilic substitution or coupling reactions. For example, the introduction of the morpholinoethyl group can be achieved via a nucleophilic attack on an activated benzamide precursor .
Key Reaction Steps
- Formation of Benzothiazole Ring: The initial step involves cyclization of appropriate thioketones and amines to form the benzothiazole core.
- Substitution Reactions: Subsequent reactions include the introduction of cyano and morpholinoethyl groups through nucleophilic substitutions.
- Hydrochloride Salt Formation: Finally, converting the free base into its hydrochloride salt enhances solubility for pharmaceutical applications .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that modifications at specific positions on the benzothiazole ring significantly influence biological activity.
Key Findings
- Position 6 Substituents: Variations at position 6 of the benzothiazole moiety have been linked to enhanced inhibitory activity against various targets, including enzymes involved in cancer progression .
- Functional Group Impact: The presence of halogens or electron-withdrawing groups (e.g., -Cl, -CN) increases potency by improving interactions with biological targets .
Case Studies
Case Study 1: Antitumor Activity
A study evaluated a series of benzothiazole derivatives, including this compound, against several cancer cell lines. Results indicated that compounds with a chlorobenzothiazole core exhibited higher cytotoxicity compared to those with simpler structures. The study concluded that specific substitutions could lead to significant improvements in anticancer activity .
Case Study 2: Antimicrobial Screening
In another investigation, a library of benzothiazole derivatives was screened for antimicrobial properties. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL. This highlights its potential as a lead candidate for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related benzothiazole and benzamide derivatives, highlighting key structural, physicochemical, and functional differences.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights
Chlorine positioning: The 6-chloro substitution on the benzothiazole ring in the target compound contrasts with the 5-chloro substitution in the thiazole derivative from , which may alter steric interactions in enzyme-binding pockets.
Amine Side Chain Diversity: The morpholinoethyl group in the target compound differs from the morpholinomethyl-pyridine hybrid in 4d and the benzodioxinyl-piperazine in Lecozotan . Morpholine derivatives are known to improve solubility and modulate pharmacokinetics.
Physicochemical Properties: Melting points for simpler benzothiazole derivatives (e.g., 1.2e: 202–212°C ) suggest higher crystallinity compared to more complex analogs like 4d, where side chains may reduce melting points. The hydrochloride salt form of the target compound likely increases aqueous solubility, a critical advantage over non-ionic analogs like 1.2e or 4d.
Biological Implications: The PFOR enzyme inhibition reported for the 2,4-difluoro derivative highlights the role of halogenation in targeting anaerobic metabolism. The morpholinoethyl group in the target compound may confer selectivity for receptors like 5-HT1A (as seen in Lecozotan ) or microbial targets (as inferred from 4d ).
Research Findings and Methodological Notes
- Synthesis : The target compound’s synthesis likely follows routes similar to those in , involving benzoyl chloride coupling with amine intermediates in polar solvents (e.g., pyridine or dichloromethane).
- Characterization: HRMS and multinuclear NMR (1H, 13C) are standard for confirming benzothiazole derivatives, as demonstrated in . For example, the 4-cyano group’s distinct 13C signal (~118 ppm for CN) would differentiate the target compound from chloro or fluoro analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride?
- Methodological Answer : The compound can be synthesized via sequential coupling reactions. First, prepare the 6-chlorobenzo[d]thiazol-2-amine core using methods analogous to , where thiazole derivatives are synthesized by reacting substituted benzylamines with thiazole-forming reagents (e.g., thiourea or bromoketones). Next, introduce the morpholinoethyl and benzamide groups via nucleophilic substitution or amidation. For example, describes coupling a thiazol-2-amine with a benzoyl chloride derivative in pyridine, yielding the target amide. Purification via column chromatography and recrystallization (as in and ) is critical to achieve high purity (≥95%) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to verify substituents (e.g., morpholinoethyl protons at δ ~2.5–3.5 ppm, aromatic protons from benzothiazole and benzamide groups). and highlight the use of NMR to confirm substituent integration and coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates the molecular ion ([M+H]+ or [M-Cl]−). reports MS data (e.g., m/z 473 [M+2]+) to confirm molecular weight.
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to assess purity (e.g., shows discrepancies ≤0.5% as acceptable) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For example, used SCXRD to confirm the planarity of the thiazole-benzamide system and hydrogen-bonded dimer formation. Refinement parameters (R-factor < 0.05) and thermal displacement ellipsoids validate structural accuracy .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro, cyano, morpholinoethyl groups) influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace substituents systematically (e.g., replace Cl with F or morpholinoethyl with piperazinyl) and test in biological assays. and demonstrate that chloro and morpholino groups enhance target binding (e.g., enzyme inhibition) via hydrophobic and hydrogen-bonding interactions.
- Computational Docking : Use software like AutoDock to model interactions with target proteins (e.g., kinases or PFOR enzymes, as in ). Validate predictions with IC50 measurements .
Q. How can researchers address discrepancies in analytical data (e.g., elemental analysis vs. spectroscopic results)?
- Methodological Answer :
- Cross-Validation : Combine techniques (e.g., NMR, MS, HPLC) to resolve conflicts. For example, reports slight mismatches in elemental analysis (60.87% C found vs. 61.07% calculated), which may arise from residual solvents. Use thermogravimetric analysis (TGA) to detect volatiles.
- Purity Assessment : Perform HPLC with a photodiode array detector (PDA) to quantify impurities. A single peak at λmax (~270 nm for benzothiazoles) confirms homogeneity .
Q. What strategies optimize the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) for stock solutions. and note that ester/amide derivatives (e.g., ethyl benzoates) improve solubility.
- Lyophilization : Convert hydrochloride salts to free bases if precipitation occurs. Monitor pH stability (e.g., 4–7) using buffered solutions.
- Accelerated Stability Studies : Store at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via LC-MS to identify hydrolytic or oxidative byproducts .
Q. How can computational methods predict metabolic pathways or toxicity profiles?
- Methodological Answer :
- In Silico Tools : Use ADMET Predictor or SwissADME to estimate CYP450 metabolism, bioavailability, and hepatotoxicity. For example, the morpholino group () may undergo N-oxidation, predicted by these tools.
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF. Compare fragments to databases (e.g., HMDB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
